Hddd-25-OH-D3 - 135821-90-8

Hddd-25-OH-D3

Catalog Number: EVT-1212638
CAS Number: 135821-90-8
Molecular Formula: C28H46O3
Molecular Weight: 430.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hddd-25-OH-D3 is derived from vitamin D3 (cholecalciferol), which is produced in the skin upon exposure to ultraviolet B radiation or obtained through dietary sources. The classification of Hddd-25-OH-D3 falls under the category of steroid hormones, specifically as a secosteroid, owing to its structural relationship with steroid compounds. It is primarily classified as a vitamin D analog due to its functional similarities with 1,25-dihydroxyvitamin D3, the active form of vitamin D.

Synthesis Analysis

The synthesis of Hddd-25-OH-D3 involves several key steps:

  1. Starting Material: The synthesis begins with vitamin D3, which is subjected to hydroxylation reactions.
  2. Hydroxylation: Enzymatic hydroxylation occurs at the 4-position of the A-ring and at the 1α-position. This process is facilitated by specific cytochrome P450 enzymes, particularly CYP27B1 for the 1α-hydroxylation and CYP24A1 for further modifications.
  3. Reaction Conditions: The synthesis typically requires controlled temperatures and pH levels to optimize enzyme activity. For instance, reactions may be conducted at low temperatures to stabilize intermediates before proceeding to higher temperatures for completion.
  4. Purification: After synthesis, the product is purified using techniques such as silica gel chromatography or preparative thin-layer chromatography to isolate Hddd-25-OH-D3 from by-products and unreacted starting materials.
Molecular Structure Analysis

The molecular structure of Hddd-25-OH-D3 can be described as follows:

  • Molecular Formula: C27H44O3
  • Molecular Weight: Approximately 416.64 g/mol
  • Structural Features: The compound features a secosteroidal backbone with hydroxyl groups at the 1α and 4 positions. The presence of these hydroxyl groups enhances its solubility and biological activity.
  • Conformation: The three-dimensional conformation plays a crucial role in its interaction with the vitamin D receptor (VDR). Structural analyses indicate that Hddd-25-OH-D3 maintains critical hydrogen bonding interactions necessary for receptor activation.
Chemical Reactions Analysis

Hddd-25-OH-D3 participates in various chemical reactions:

  1. Binding Reactions: It binds to the vitamin D receptor (VDR), forming a complex that regulates gene expression related to calcium homeostasis and immune response.
  2. Metabolic Reactions: Following its action, Hddd-25-OH-D3 can undergo further metabolism via hydroxylation by enzymes such as CYP24A1, leading to catabolic products like calcitroic acid.
  3. Catabolic Pathways: The compound can also be subject to side-chain oxidation reactions that facilitate its elimination from the body.
Mechanism of Action

The mechanism of action of Hddd-25-OH-D3 primarily involves:

  • Receptor Binding: Upon entering target cells, Hddd-25-OH-D3 binds to VDR in the nucleus.
  • Gene Regulation: This binding induces a conformational change that allows VDR to dimerize with retinoid X receptor (RXR), facilitating binding to vitamin D response elements (VDREs) in DNA.
  • Biological Effects: The activation of VDREs leads to the transcriptional regulation of genes involved in calcium absorption, bone health, immune function, and cell differentiation.
Physical and Chemical Properties Analysis

The physical and chemical properties of Hddd-25-OH-D3 include:

  • Appearance: Typically appears as a pale yellow oil.
  • Solubility: Highly soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water due to its lipophilic nature.
  • Stability: The compound is stable under controlled conditions but may degrade under excessive heat or light exposure.
Applications

Hddd-25-OH-D3 has several scientific applications:

  1. Therapeutic Uses: It is being investigated for its potential benefits in treating conditions related to vitamin D deficiency, such as osteoporosis and certain autoimmune diseases.
  2. Nutritional Studies: Research indicates that supplementation with Hddd-25-OH-D3 can enhance calcium absorption compared to other forms of vitamin D.
  3. Animal Studies: Studies have shown that dietary supplementation with this compound positively affects growth performance and immune responses in livestock.
Biochemical Structure and Metabolic Pathways of 25(OH)D3

Structural Characterization of 25-Hydroxyvitamin D3

25-Hydroxyvitamin D3 (25(OH)D3, calcidiol) is a secosteroid derived from cholesterol, featuring a broken B-ring between carbons 9 and 10. This metabolite retains vitamin D3’s (cholecalciferol) core structure but incorporates a hydroxyl group (-OH) at carbon 25 (C25) of the side chain. The hydroxylation eliminates vitamin D3’s inherent bioactivity, converting it into a prohormone. The side chain adopts an extended conformation, with C25 hydroxylation enhancing solubility for plasma transport. 25(OH)D3 exists in two isomeric forms due to C3 epimerization (3α and 3β), though the 3β-epimer predominates physiologically [1] [6]. Unlike its active counterpart 1,25-dihydroxyvitamin D3 (calcitriol), 25(OH)D3 exhibits minimal direct binding to the vitamin D receptor (VDR) but serves as the critical circulatory reservoir for downstream activation.

Table 1: Structural Attributes of 25-Hydroxyvitamin D3

PropertyDescription
Chemical FormulaC₂₇H₄₄O₂
IUPAC Name(6R)-6-[(1R,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-methylidene-cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Core StructureSecosteroid (9,10-secocholestane) with hydroxyl group at C25
Key Isomers3-epi-25(OH)D3 (minor), 4-hydroxy-25(OH)D3 (catabolite)
SolubilityHydrophobic; transported in blood bound to vitamin D-binding protein (DBP) and albumin

Hepatic Hydroxylation of Cholecalciferol to 25(OH)D3

The primary metabolic pathway for vitamin D3 activation initiates in the liver with 25-hydroxylation. This conversion is catalyzed predominantly by the microsomal cytochrome P450 enzyme CYP2R1, located in hepatic endoplasmic reticulum. CYP2R1 demonstrates high substrate specificity for both vitamin D3 and vitamin D2 (ergocalciferol), producing 25(OH)D3 and 25(OH)D2, respectively [1] [2]. Alternative enzymes contribute to a lesser extent:

  • CYP27A1: Mitochondrial enzyme with broad substrate specificity, capable of 25-hydroxylation but less efficient than CYP2R1 and ineffective on vitamin D2 [1].
  • CYP3A4/CYP2J2: Exhibit minor 25-hydroxylase activity under specific conditions (e.g., CYP2R1 deficiency) [1].

Hepatic 25-hydroxylation is largely substrate-dependent, regulated primarily by circulating vitamin D3 levels rather than classical endocrine feedback. Genetic mutations in CYP2R1 (e.g., L99P) impair 25(OH)D3 synthesis, leading to low serum 25(OH)D3 concentrations and increased susceptibility to rickets [1]. Post-hydroxylation, 25(OH)D3 binds tightly to vitamin D-binding protein (DBP) for systemic transport, with a small fraction bound to albumin.

Renal and Extrarenal Conversion to 1,25-Dihydroxyvitamin D3

Bioactivation of 25(OH)D3 to the hormonal form 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) occurs primarily in renal proximal tubules via the mitochondrial enzyme CYP27B1 (1α-hydroxylase). This rate-limiting step involves hydroxylation at carbon 1 (C1α position), conferring high-affinity binding to the VDR. Renal CYP27B1 is tightly regulated by:

  • Stimulators: Parathyroid hormone (PTH) and hypophosphatemia.
  • Inhibitors: Fibroblast growth factor 23 (FGF23), hyperphosphatemia, and 1,25(OH)₂D₃ itself [2] [3].

Significantly, extrarenal tissues (e.g., macrophages, keratinocytes, prostate, colon epithelium) express CYP27B1, enabling local 1,25(OH)₂D₃ synthesis for autocrine/paracrine signaling. Unlike renal activation, extrarenal CYP27B1 is cytokine-driven (e.g., TNF-α, IFN-γ) and unresponsive to PTH or FGF23 [2] [7]. This localized activation underpins vitamin D’s immunomodulatory and anti-proliferative actions. For example, prostate epithelial cells generate intracrine 1,25(OH)₂D₃, which declines with aging and prostate pathologies due to reduced CYP27B1 and elevated catabolic CYP24A1 [7].

Enzymatic Regulation of 25(OH)D3 Metabolism (CYP2R1, CYP27B1, CYP24A1)

The flux of 25(OH)D3 toward activation or catabolism is governed by three pivotal cytochrome P450 enzymes:

Table 2: Key Enzymes Regulating 25(OH)D3 Metabolism

EnzymeFunctionPrimary SiteMajor Regulators
CYP2R125-hydroxylation of vitamin D3/D2LiverSubstrate availability (vitamin D3/D2)
CYP27B11α-hydroxylation of 25(OH)D3 → 1,25(OH)₂D₃Kidney, Extrarenal*PTH ↑, FGF23 ↓, 1,25(OH)₂D₃ ↓ (kidney); Cytokines ↑ (extrarenal)
CYP24A124-hydroxylation of 25(OH)D3/1,25(OH)₂D₃ → Inactive metabolitesUbiquitous1,25(OH)₂D₃ ↑, FGF23 ↑, PTH ↓

CYP2R1: As the principal 25-hydroxylase, its loss-of-function mutations cause low circulating 25(OH)D3. Polymorphisms correlate with chronic diseases (asthma, obesity), though causality remains unconfirmed [1].

CYP27B1: Renal expression is controlled by a kidney-specific enhancer module responsive to PTH (induction) and FGF23/1,25(OH)₂D₃ (repression). CRISPR/Cas9 deletion of this enhancer in mice abolishes renal Cyp27b1 expression, causing vitamin D-dependent rickets [3].

CYP24A1: This catabolic enzyme initiates 25(OH)D₃ inactivation via C24 or C23 hydroxylation. Its gene features distinct enhancers responsive to 1,25(OH)₂D₃ (strong induction), FGF23 (induction), and PTH (repression). Overexpression in pathologies (e.g., prostate cancer) accelerates 25(OH)D₃ degradation, diminishing local anti-tumor effects [3] [5] [7].

Catabolic Pathways: Inactivation to 24,25-Dihydroxyvitamin D3 and 3-Epimerization

Catabolism limits 25(OH)D₃ bioavailability and prevents excessive 1,25(OH)₂D₃ activity. CYP24A1 is the dominant enzyme, catalyzing multi-step oxidation:

  • C24-hydroxylation pathway: Dominant in humans. Converts 25(OH)D₃ → 24,25(OH)₂D₃ → 24-oxo-25(OH)D₃ → 24-oxo-23,25(OH)₂D₃ → 24,25,26,27-tetranor-23(OH)D₃ (water-excreted) [5].
  • C23-hydroxylation pathway: Minor route. Yields 25(OH)D₃-26,23-lactone via 23,25(OH)₂D₃ and 23,25,26(OH)₃D₃ intermediates [5].

Table 3: Major Catabolites of 25-Hydroxyvitamin D3

CatabolitePathwayEnzymeBiological Activity
24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃)C24-hydroxylationCYP24A1Low; potential roles in bone fracture repair
23,25-Dihydroxyvitamin D3 (23,25(OH)₂D₃)C23-hydroxylationCYP24A1Negligible
25(OH)D₃-26,23-lactoneC23-hydroxylationCYP24A1Inactive
3-epi-25-Hydroxyvitamin D33-EpimerizationUnknownReduced VDR affinity; unclear significance

Additionally, 3-epimerization occurs in specific tissues (e.g., liver, kidney), converting 25(OH)D₃ to 3-epi-25(OH)D₃ via an unidentified epimerase. This C3 epimer shows reduced affinity for CYP27B1 and VDR, potentially representing an alternative inactivation route. The epimer 14-epi-25(OH)D₃ also exists, with studies suggesting it may influence reproductive maturation [6] [8]. Circulating 3-epi-25(OH)D₃ constitutes <10% of total 25(OH)D₃ but may accumulate in neonates or with certain assays.

The coordinated regulation of CYP24A1 and CYP27B1 ensures systemic vitamin D homeostasis: elevated 1,25(OH)₂D₃ induces CYP24A1 while suppressing renal CYP27B1, preventing hypercalcemia [3] [5].

Properties

CAS Number

135821-90-8

Product Name

Hddd-25-OH-D3

IUPAC Name

6-[(1R,3aR,4E,7aR)-4-[(2E)-2-(2,2-dimethyl-6-methylidene-1,3-dioxepan-5-ylidene)ethylidene]-1,7a-dimethyl-2,3,3a,5,6,7-hexahydroinden-1-yl]-2-methylhexan-2-ol

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C28H46O3/c1-21-19-30-26(4,5)31-20-23(21)13-12-22-11-10-17-28(7)24(22)14-18-27(28,6)16-9-8-15-25(2,3)29/h12-13,24,29H,1,8-11,14-20H2,2-7H3/b22-12+,23-13-/t24-,27-,28-/m1/s1

InChI Key

OGBOEJJEWXJYPB-OWFFPJJDSA-N

SMILES

CC1(OCC(=C)C(=CC=C2CCCC3(C2CCC3(C)CCCCC(C)(C)O)C)CO1)C

Synonyms

A-homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3
A-homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-OH-D3
HDDD-25-OH-D3

Canonical SMILES

CC1(OCC(=C)C(=CC=C2CCCC3(C2CCC3(C)CCCCC(C)(C)O)C)CO1)C

Isomeric SMILES

C[C@]1(CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\COC(OCC3=C)(C)C)C)CCCCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.